molecular formula C15H20O3S B12780874 3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester CAS No. 117666-85-0

3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester

Cat. No.: B12780874
CAS No.: 117666-85-0
M. Wt: 280.4 g/mol
InChI Key: VFRJDRWMWFPRRY-VQHVLOKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid derivatives typically involves the modification of the cinnamic acid structure through various chemical reactions. One common method is the esterification of cinnamic acid with appropriate alcohols in the presence of catalysts. For the synthesis of cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester, the following steps can be employed:

Industrial Production Methods

Industrial production of cinnamic acid derivatives often involves large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester is unique due to the presence of both methoxy and propoxy groups along with a thioester linkage. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

117666-85-0

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

O-ethyl (E)-3-(4-methoxy-3-propoxyphenyl)prop-2-enethioate

InChI

InChI=1S/C15H20O3S/c1-4-10-18-14-11-12(6-8-13(14)16-3)7-9-15(19)17-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+

InChI Key

VFRJDRWMWFPRRY-VQHVLOKHSA-N

Isomeric SMILES

CCCOC1=C(C=CC(=C1)/C=C/C(=S)OCC)OC

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=CC(=S)OCC)OC

Origin of Product

United States

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